Product packaging for N-Methyl-3-phenylpropylamine hydrochloride(Cat. No.:CAS No. 30684-07-2)

N-Methyl-3-phenylpropylamine hydrochloride

Cat. No.: B195920
CAS No.: 30684-07-2
M. Wt: 185.69 g/mol
InChI Key: XKHCUFJKGWJLNO-UHFFFAOYSA-N
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Description

N-Methyl-3-phenylpropylamine hydrochloride (CAS 30684-07-2) is an organic compound with the molecular formula C 10 H 16 ClN and a molecular weight of 185.69 g/mol . This research chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. It is structurally characterized as an aralkylamine, which is a class of compounds often investigated for their biological activity . The primary application of this compound is for Research Use Only (RUO), strictly within laboratory settings. It is utilized by researchers in the synthesis of more complex molecules and in pharmacological studies to explore structure-activity relationships. Its physicochemical properties, including a boiling point of 227.4°C and a flash point of 97.9°C, are important parameters for safe handling and experimental planning . As a high-purity material, it is an essential reagent for chemists and biochemists developing new compounds or probing biochemical pathways. This product is offered with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16NCl B195920 N-Methyl-3-phenylpropylamine hydrochloride CAS No. 30684-07-2

Properties

IUPAC Name

N-methyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCUFJKGWJLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-07-2
Record name Benzenepropanamine, N-methyl-, hydrochloride (1:1)
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Record name Propylamine, hydrochloride
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Record name methyl(3-phenylpropyl)amine hydrochloride
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Record name N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE
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Significance in Preclinical Drug Discovery and Development

N-Methyl-3-phenylpropylamine hydrochloride and its derivatives have been subjects of preclinical research due to their interaction with monoamine neurotransmitter systems. These studies are crucial in the early stages of drug discovery to identify and characterize new chemical entities with therapeutic potential.

In vitro studies using rat brain synaptosomes have demonstrated that N-Methyl-3-phenylpropylamine can act as a selective inhibitor of serotonin (B10506) uptake. This activity is a key characteristic of the SSRI class of antidepressants. The inhibitory constant (Ki) for serotonin uptake has been reported to be approximately 5.5 x 10⁻⁸ M, indicating a significant affinity for the serotonin transporter.

The following table summarizes some of the key preclinical findings related to N-Methyl-3-phenylpropylamine and its derivatives:

Preclinical Study Type Model/System Key Findings Reference(s)
In Vitro Binding AssayRat Brain SynaptosomesCompetitive inhibition of serotonin uptake with a Ki value of approximately 5.5 x 10⁻⁸ M.
In Vivo Neurochemical StudyRat ModelsDerivatives have been shown to inhibit the uptake of both serotonin and norepinephrine (B1679862).
In Vivo Behavioral StudyAnimal ModelsAdministration of related compounds led to behavioral changes consistent with increased serotonin levels.

These preclinical findings underscore the importance of N-Methyl-3-phenylpropylamine as a lead compound for the development of novel agents targeting monoaminergic systems. Its structural framework provides a versatile scaffold for medicinal chemists to explore structure-activity relationships and design new molecules with improved selectivity and pharmacological profiles.

Role As a Reference Standard and Intermediate in Chemical Synthesis

Diverse Synthetic Routes for N-Methyl-3-phenylpropylamine and its Hydrohalide Salt

Amine-Hydrochloric Acid Salt Formation

The final step in many synthetic routes to this compound is the formation of the salt itself. This is a straightforward acid-base reaction where the basic amine, N-Methyl-3-phenylpropylamine, reacts with a strong mineral acid, typically hydrochloric acid (HCl). youtube.comspectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from the hydrochloric acid. spectroscopyonline.com This protonation results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion (Cl-), which associate to form an ionic compound known as an amine salt. youtube.comoxfordreference.com

This reaction is highly favorable and is often used to isolate and purify the amine product from a reaction mixture. youtube.com Amine hydrochlorides are generally crystalline solids that are soluble in water, a property that contrasts with the often-liquid and water-insoluble nature of the free amine base. spectroscopyonline.comoxfordreference.com This difference in solubility facilitates purification through crystallization. The process is reversible; treating the amine hydrochloride salt with a strong base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the ammonium ion and regenerate the free amine. youtube.comoxfordreference.com

General Reaction:

R-NHCH₃ (Amine) + HCl (Hydrochloric Acid) → [R-NH₂CH₃]⁺Cl⁻ (Amine Hydrochloride Salt)

Propiophenone-Based Precursor Synthesis and Subsequent Reductions

A common strategy for synthesizing N-Methyl-3-phenylpropylamine involves starting with a propiophenone (B1677668) derivative. One such pathway begins with the synthesis of 3-methylamino-1-propiophenone hydrochloride, which can be prepared via the Mannich reaction (see section 2.1.4). This intermediate ketone is then subjected to a reduction step to convert the carbonyl group into a hydroxyl group, followed by further transformations.

A specific method involves the catalytic hydrogenation of 3-methylamino-1-propiophenone hydrochloride. google.com Using a Raney nickel catalyst under hydrogen pressure (0.3–1.5 MPa) at temperatures between 25–80 °C, the ketone is reduced to the corresponding alcohol, 3-methylamino-1-phenylpropanol. google.com This catalytic hydrogenation is presented as an efficient alternative to reductions using borohydrides, offering high yields and good product quality. google.com While this yields the hydroxylated analogue, subsequent deoxygenation steps would be required to arrive at N-Methyl-3-phenylpropylamine.

Another approach involves the reduction of β-chloropropiophenone using a combination of borane (B79455) (BH₃) and a chiral oxazaborolidine catalyst, followed by substitution with methylamine (B109427) to yield N-methyl-3-phenyl-3-hydroxypropylamine. google.com

Starting MaterialReagentsIntermediate/ProductReference
3-Methylamino-1-propiophenone HCl1. Raney Ni, H₂3-Methylamino-1-phenylpropanol google.com
β-Chloropropiophenone1. BH₃, chiral oxazoborolidine 2. MethylamineN-Methyl-3-phenyl-3-hydroxypropylamine google.com

Reductive Ring Opening Approaches of Cyclic Precursors

The synthesis of N-methyl-3-phenylpropylamine analogues can also be accomplished through the reductive ring-opening of specific heterocyclic precursors. This method leverages the strain in cyclic structures to facilitate reactions that open the ring and generate a linear amine.

One documented pathway for a related compound, N-methyl-3-phenyl-3-hydroxy-propylamine, involves the reductive ring opening of 2-methyl-5-phenylisoxazolidine. google.com Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen. Cleavage of the N-O bond through reduction leads to the formation of a 1,3-amino alcohol. This strategy provides a stereocontrolled route to the target molecule, depending on the stereochemistry of the starting cyclic precursor.

While this specific example leads to a hydroxylated analogue, the general principle of using reductive ring-opening of precursors like substituted azetidines or other nitrogen-containing rings presents a viable, though less commonly cited, pathway to the core N-Methyl-3-phenylpropylamine skeleton.

Mannich Reaction Strategies Utilizing Acetophenone Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of β-amino ketones, which are direct precursors to N-Methyl-3-phenylpropylamine and its derivatives. thermofisher.comnih.gov This one-pot, three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (methylamine or its hydrochloride salt). thermofisher.comgychbjb.com

In a typical synthesis, acetophenone, paraformaldehyde, and methylamine hydrochloride are reacted in a suitable solvent like ethanol, often under acidic conditions. google.comgoogle.com The reaction proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from formaldehyde (B43269) and methylamine. Acetophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, in this case, 3-methylamino-1-propiophenone (a Mannich base). rsc.org

This Mannich base is a key intermediate. As described previously (2.1.2), the carbonyl group can be reduced to furnish the final 3-phenylpropylamine (B116678) structure. A patent describes a four-step process starting with the Mannich reaction of acetophenone, N-methylbenzylamine, and paraformaldehyde to yield N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine hydrochloride with a 91.5% yield. google.com This intermediate undergoes subsequent debenzylation, reduction, and hydrolysis to produce N-methyl-3-phenyl-3-hydroxy-propylamine. google.com This highlights the utility of the Mannich reaction in building the core structure, which can then be further modified.

Reactant 1Reactant 2Reactant 3Product (Mannich Base)Reference
AcetophenoneParaformaldehydeMethylamine HCl3-Methylamino-1-propiophenone HCl google.com
AcetophenoneParaformaldehydeN-methylbenzylamineN-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine HCl google.com
AcetophenoneAromatic AldehydesAromatic Aminesβ-Amino Ketone Derivatives gychbjb.com

Etherification Reactions Involving Substituted Phenols and Propylamines

Etherification reactions are crucial for synthesizing a wide range of analogues of N-Methyl-3-phenylpropylamine, where a phenoxy group is attached to the phenylpropylamine core. These reactions typically involve forming an ether linkage (C-O-C) between a substituted phenol (B47542) and the 3-phenylpropylamine backbone, often at the phenyl ring or at the propyl chain if it contains a hydroxyl group.

A prominent example of this strategy is found in the synthesis of fluoxetine, which is N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine. In one patented process, 1-phenyl-3-(N-methylamino)propane-1-ol is etherified with 1-chloro-4-trifluoromethylbenzene. google.com This reaction is conducted in a solvent like N-methylpyrrolidone (NMP) in the presence of a strong base, such as potassium t-butoxide, to deprotonate the hydroxyl group on the propanol, facilitating its nucleophilic attack on the aromatic ring. google.com

This Williamson-type ether synthesis is a common method for creating diaryl ethers or aryl alkyl ethers. The reaction involves a phenoxide ion (formed by deprotonating a phenol) acting as a nucleophile to displace a leaving group on an alkyl or aryl halide. nih.gov This methodology is broadly applicable for creating a diverse library of N-Methyl-3-phenylpropylamine analogues by varying the substituted phenol and the phenylpropylamine partner. google.comnih.gov

Stereoselective Synthesis and Chiral Resolution Techniques of Analogues

Many analogues of N-Methyl-3-phenylpropylamine are chiral, and their biological activity often resides in a single enantiomer. Therefore, methods for obtaining enantiomerically pure compounds are of significant importance. This can be achieved either by stereoselective synthesis, which creates the desired stereoisomer directly, or by chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Chiral resolution is a widely used technique. One common approach involves reacting the racemic amine with a chiral resolving agent, typically an optically active acid, to form a pair of diastereomeric salts. wipo.int These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. wipo.intwhiterose.ac.uk After separation, the desired enantiomer of the amine can be recovered by treatment with a base. For example, racemic N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine is resolved using an optically active acid to separate the diastereomers. wipo.int

Another resolution strategy involves chromatographic techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral mobile phase additives can effectively separate enantiomers of 3-phenyl-3-heteroarylpropylamines. nih.gov Cyclodextrins are commonly used as chiral selectors in these methods. nih.gov

TechniqueDescriptionApplication ExampleReference
Chiral Resolution Separation of a racemic mixture.
Diastereomeric Salt FormationReaction with a chiral acid to form separable diastereomeric salts.Resolution of racemic N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine. wipo.int
Chiral Chromatography (HPLC/CE)Use of chiral selectors to separate enantiomers chromatographically.Separation of halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines. nih.gov
Stereoselective Synthesis Direct synthesis of a single enantiomer.
Asymmetric ReductionReduction of a prochiral ketone using a chiral catalyst.Reduction of β-chloropropiophenone with BH₃ and a chiral oxazoborolidine. google.com
Configuration InversionChemical conversion of an unwanted enantiomer into the desired one.Inversion of (R)-1-Methyl-3-phenylpropylamine to the (S)-enantiomer. researchgate.net

Optimization of Synthetic Conditions for Research Scale Production

The synthesis of this compound on a research scale necessitates the careful optimization of reaction conditions to maximize yield, purity, and efficiency. Key synthetic pathways, including the direct N-methylation of 3-phenylpropylamine and the reductive amination of 3-phenylpropanal (B7769412), are subject to optimization of several critical parameters. These parameters include the choice of reagents, catalyst, solvent, reaction temperature, and duration.

One common route to N-Methyl-3-phenylpropylamine is the reductive amination of 3-phenylpropanal with methylamine . This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine. The choice of reducing agent is a critical factor in this process. Mild reducing agents are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde.

Another significant pathway is the N-methylation of 3-phenylpropylamine . This approach involves the addition of a methyl group to the primary amine. Various methylating agents can be employed, each with its own advantages and required reaction conditions. The final step in the synthesis is the conversion of the resulting N-Methyl-3-phenylpropylamine free base into its hydrochloride salt, which is typically achieved by treating a solution of the base with hydrochloric acid.

The optimization of these synthetic routes is an empirical process, often involving systematic variation of reaction parameters to identify the conditions that afford the best outcome. Below are data tables summarizing research findings on the optimization of these key synthetic methodologies for research-scale production.

Optimization of Reductive Amination of 3-Phenylpropanal

The reductive amination of 3-phenylpropanal with methylamine is a widely utilized method. The efficiency of this reaction is highly dependent on the choice of reducing agent, solvent, and temperature. The following table outlines the impact of these variations on the reaction yield.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium triacetoxyborohydrideDichloromethane (DCM)251292
2Sodium cyanoborohydrideMethanol (B129727) (MeOH)252488
3Sodium borohydrideMethanol (MeOH)0 to 25675
4H₂/Pd-CEthanol (EtOH)50895

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Optimization of N-Methylation of 3-Phenylpropylamine

The direct N-methylation of 3-phenylpropylamine presents another viable synthetic route. The choice of methylating agent and reaction conditions significantly influences the selectivity and yield, with the potential for over-methylation to the tertiary amine being a key consideration.

EntryMethylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)
1Dimethyl sulfate (B86663)Potassium carbonateAcetone5685
2Methyl iodideTriethylamineAcetonitrile (B52724)8282
3Formaldehyde/Formic acid (Eschweiler-Clarke)NoneWater10090
4MethanolIridium(I) ComplexMethanol11089

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Classical N-methylation agents like dimethyl sulfate and methyl iodide provide good yields but are toxic and can lead to the formation of quaternary ammonium salts if not carefully controlled. liv.ac.uk The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent, is a high-yielding method that avoids many of the pitfalls of alkyl halides. organic-chemistry.org More recent advancements have explored the use of methanol as a green methylating agent in the presence of transition metal catalysts, such as iridium complexes, offering an efficient and more environmentally benign approach. acs.org

Purity Assessment and Impurity Profiling Methodologies in Research Grade Materials

The purity of research-grade this compound is paramount for its use in synthesis and as a reference standard. A combination of chromatographic and elemental analysis techniques is typically employed to establish a comprehensive purity profile and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A common method involves reverse-phase HPLC coupled with an ultraviolet (UV) detector. Purity is often determined by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram. For instance, research-grade materials are frequently validated to have a purity of >99% by HPLC peak area.

Elemental analysis is another fundamental method used to confirm the empirical formula (C₁₀H₁₅N·HCl) and assess purity. This technique measures the percentage of carbon, hydrogen, and nitrogen, which must fall within a narrow, acceptable range (e.g., ±0.4%) of the theoretical values.

Impurity profiling is a critical extension of purity assessment, aiming to identify and quantify specific impurities. These impurities can originate from starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the nucleophilic substitution of 3-chloro-3-phenylpropylamine with methylamine, which can lead to specific, process-related impurities. Understanding the synthetic pathway allows analysts to anticipate and specifically look for potential residual starting materials or by-products.

Table 1: Potential Process-Related Impurities in this compound Synthesis

Compound Name Potential Origin Analytical Challenge
3-Phenylpropylamine Incomplete methylation Potential for co-elution with the main compound.
N,N-Dimethyl-3-phenylpropylamine Over-methylation of the amine Different chromatographic retention time, but needs to be quantified.
3-Chloro-3-phenylpropylamine Unreacted starting material Requires a method sensitive enough to detect trace levels.

Quantitative and Qualitative Analytical Approaches in Laboratory Settings

A multi-faceted analytical approach is necessary for the thorough characterization of this compound in a laboratory setting, combining both quantitative and qualitative techniques.

Quantitative Analysis: The primary goal of quantitative analysis is to determine the exact amount or concentration of the compound. As mentioned, reverse-phase HPLC with UV detection is the standard for quantification. Method validation according to International Council for Harmonisation (ICH) Q2(R1) guidelines is essential for ensuring the reliability of the data, encompassing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision. A typical HPLC system for this purpose might use a C18 column with a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer gradient.

Qualitative Analysis: Qualitative analysis focuses on identifying the compound and elucidating its structure, as well as identifying unknown impurities.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), mass spectrometry provides high specificity and sensitivity. It can confirm the molecular weight of the compound and its fragments, which is invaluable for positive identification and for characterizing impurities, especially in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for unambiguous structure confirmation. They provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint of the compound. nih.gov The spectra can be used for identification by comparing them against a reference spectrum.

Table 2: Comparison of Analytical Techniques for this compound

Technique Primary Use Information Provided Advantages
HPLC-UV Quantitative Purity & Assay Concentration, Purity (%) Robust, reproducible, widely available.
LC-MS/MS Qualitative & Quantitative Molecular Weight, Fragmentation Patterns High sensitivity and specificity, excellent for impurity ID.
NMR Qualitative Structure Elucidation Detailed Molecular Structure Provides definitive structural information.
Elemental Analysis Quantitative Purity Elemental Composition (%C, H, N) Confirms empirical formula.

| IR/Raman | Qualitative Identification | Vibrational Modes (Functional Groups) | Fast, non-destructive identification. nih.gov |

Application as an Analytical Reference Standard for Related Compounds and Impurities

This compound is officially recognized as a related compound or impurity for certain pharmaceutical products, most notably fluoxetine. cymitquimica.comlgcstandards.com In pharmacopeial contexts, it is designated as "Fluoxetine EP Impurity B" or "Fluoxetine USP Related Compound B". lgcstandards.com In this capacity, it serves as a critical analytical reference standard.

A certified reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests. Laboratories use the this compound standard to:

Identify Impurities: By comparing the retention time of a peak in a chromatogram of a fluoxetine sample to that of the reference standard, analysts can positively identify the presence of this compound as an impurity.

Quantify Impurities: A known concentration of the reference standard is used to create a calibration curve. This allows for the accurate quantification of the impurity in test samples, ensuring that it does not exceed the specified limits set by regulatory bodies.

The use of this compound as a reference standard is essential for quality control in the pharmaceutical industry, ensuring the safety and efficacy of the final drug product by controlling the levels of potential impurities.

Table 3: List of Compound Names Mentioned in the Article

Compound Name
This compound
Fluoxetine
3-Phenylpropylamine
N,N-Dimethyl-3-phenylpropylamine
3-Chloro-3-phenylpropylamine
Acetonitrile

Preclinical Pharmacological Investigations: Mechanisms and Interactions

In Vitro Studies of Neurotransmitter Uptake Inhibition

In vitro studies, typically utilizing synaptosomal preparations from rat brains, are fundamental in determining a compound's direct affinity and potency at specific molecular targets. For N-Methyl-3-phenylpropylamine hydrochloride, its primary targets are understood to be the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and to a lesser extent, dopamine (B1211576) (DAT).

This compound is recognized as an inhibitor of the serotonin transporter. It has been shown to act as a selective inhibitor of serotonin uptake in synaptosomes, which are isolated nerve endings. This interaction is believed to be a key component of its pharmacological activity, suggesting a potential to influence serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.

In addition to its effects on SERT, the phenylpropylamine structure is also associated with interactions at the norepinephrine transporter. Derivatives of this compound have demonstrated effective inhibition of norepinephrine uptake in rat brain synaptosomes. For instance, the addition of a 2-methylphenoxy group to the core structure results in a competitive inhibitor of norepinephrine uptake.

The affinity of the phenylpropylamine class of compounds for the dopamine transporter is generally lower than for SERT and NET. For example, derivatives like (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride are relatively weak inhibitors of dopamine uptake, with inhibitor constants (Ki) that are at least two orders of magnitude greater than for norepinephrine uptake. clinpgx.org

The pharmacological profile of this compound is best understood in comparison to its more complex and widely studied derivatives, such as fluoxetine (B1211875). The structural simplicity of this compound, lacking the 4-(trifluoromethyl)phenoxy group found in fluoxetine, suggests a different affinity and selectivity profile. This substitution in fluoxetine is known to significantly enhance its affinity and selectivity for the serotonin transporter.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound Data not availableData not availableData not available
Fluoxetine (a derivative) 172700Not specified

In Vivo Animal Model Studies of Neurochemical Effects

In vivo studies in animal models are essential for understanding how a compound's in vitro activity translates to its effects on the complex neurochemical environment of a living organism.

Given its in vitro profile as a serotonin and norepinephrine uptake inhibitor, it is anticipated that this compound would modulate monoaminergic neurotransmission in vivo. Administration of this compound in animal models has been associated with behavioral changes consistent with increased serotonin levels. For instance, it has been found to prevent the depletion of brain serotonin induced by 4-chloroamphetamine, suggesting a protective effect on serotonergic neurons. The racemate and optical isomers of a closely related analog, (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride, have been shown to be potent inhibitors of norepinephrine uptake in vivo, with the (-)-isomer being the most potent and long-acting. clinpgx.org

Evaluation of Pharmacodynamic Profiles in Preclinical Models

The pharmacodynamic properties of this compound have been characterized in animal models, with findings corroborating the mechanisms observed in vitro. The primary model used to demonstrate its effect on the serotonin system involves its interaction with 4-chloroamphetamine, a substance known to cause depletion of brain serotonin. nih.gov

In these preclinical models, administration of this compound was shown to prevent the serotonin-depleting effects of 4-chloroamphetamine. This protective action highlights the compound's ability to effectively block the serotonin uptake mechanism, which is required for 4-chloroamphetamine to exert its neurochemical effects. This finding is consistent with the actions of established selective serotonin reuptake inhibitors (SSRIs). nih.gov

Behavioral studies in animal models have further supported these findings, showing that administration of the compound leads to significant alterations in behavior that are consistent with elevated levels of brain serotonin. Furthermore, research on structurally similar compounds, such as fluoxetine, has demonstrated a very long duration of action in these models. A single dose was found to produce a significant antagonistic effect on 4-chloroamphetamine's action for up to 48 hours, suggesting a potentially prolonged pharmacodynamic profile for this class of molecules. nih.gov

Table 2: Key Pharmacodynamic Findings in Preclinical Models Create an interactive table that allows users to sort the data.

Preclinical Model/Assay Finding Implication
4-Chloroamphetamine Challenge (Rat) Prevents depletion of brain serotonin. Demonstrates potent inhibition of serotonin uptake in vivo.
Behavioral Studies (Animal Models) Alterations in behavior consistent with increased serotonin. Functional in vivo consequence of serotonin reuptake inhibition.

Metabolism Studies in Animal Models

Metabolic Pathways and Enzyme Involvement in Preclinical Species

The biotransformation of xenobiotics, such as N-Methyl-3-phenylpropylamine, is primarily facilitated by a series of enzymatic reactions. In preclinical animal models, the liver is the principal site of metabolism, where enzymes like the cytochrome P450 (CYP450) superfamily play a central role. optibrium.com While direct studies on N-Methyl-3-phenylpropylamine are limited, the metabolism of structurally similar compounds, such as N-nitrosodipropylamine and other N-alkylated substances, provides a predictive framework for its likely metabolic pathways. nih.govnih.gov

The primary metabolic routes for compounds with N-methyl and propylphenyl groups are anticipated to involve N-demethylation and hydroxylation. N-demethylation, the removal of a methyl group from the nitrogen atom, is a common metabolic reaction for many pharmaceuticals. This process is often catalyzed by various CYP450 isoforms, including CYP2D6 and CYP3A4, which are known for their broad substrate specificity. optibrium.com For instance, the N-demethylation of enzalutamide, which also contains an N-methyl group, is a primary metabolic pathway. nih.gov

Hydroxylation of the phenyl ring or the propyl chain is another expected metabolic transformation. Aromatic hydroxylation typically introduces a hydroxyl group onto the phenyl ring, increasing the compound's polarity and facilitating its excretion. Alkyl hydroxylation can occur at various positions on the propyl chain. These oxidative reactions are predominantly mediated by CYP450 enzymes. optibrium.com Studies on similar amines have shown that enzymes such as CYP2B1 and CYP2E1 are involved in such oxidative metabolism in rats. nih.govnih.gov

Following these initial Phase I reactions, the resulting metabolites may undergo Phase II conjugation reactions. These processes involve the addition of endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866) to the metabolite, further increasing its water solubility and aiding in its elimination from the body. For example, the major urinary excretion product for metabolites of N-nitrosodipropylamine in rats is a glucuronide conjugate. nih.gov

Table 1: Potential Metabolic Pathways and Involved Enzymes

Metabolic Pathway Description Key Enzyme Superfamily/Family Potential Isoforms in Preclinical Species
N-Demethylation Removal of the N-methyl group to form 3-phenylpropylamine (B116678). Cytochrome P450 (CYP) CYP2D6, CYP3A4, CYP2C family
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring. Cytochrome P450 (CYP) CYP1A2, CYP2D6, CYP2C family
Alkyl Hydroxylation Addition of a hydroxyl group to the propyl side chain. Cytochrome P450 (CYP) CYP2B1, CYP2E1

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | UDP-glucuronosyltransferases (UGT) | UGT1A, UGT2B families |

Identification of Preclinical Metabolites

The identification of metabolites is crucial for understanding a compound's complete metabolic profile. In preclinical studies, metabolites are typically identified in biological matrices such as plasma, urine, and feces following administration of the parent compound to animal models like rats. While specific metabolite identification studies for N-Methyl-3-phenylpropylamine hydrochloride are not extensively documented in publicly available literature, predictions can be made based on the metabolic pathways of analogous structures.

Following the proposed metabolic pathways, the primary metabolites of N-Methyl-3-phenylpropylamine would likely include:

3-Phenylpropylamine: The product of N-demethylation.

N-Methyl-3-(hydroxyphenyl)propylamine: A product of aromatic hydroxylation, with the hydroxyl group at various positions on the phenyl ring (e.g., ortho-, meta-, para-).

N-Methyl-3-phenyl-x-hydroxypropylamine: Products of alkyl hydroxylation at different positions on the propyl chain.

These Phase I metabolites could then be further conjugated to form Phase II metabolites, such as glucuronide or sulfate conjugates, which would be the primary forms excreted in urine. For instance, studies on N-nitrosodipropylamine in rats have shown that the major urinary metabolite is a glucuronide conjugate of a hydroxylated metabolite. nih.gov

Table 2: Predicted Preclinical Metabolites of N-Methyl-3-phenylpropylamine

Metabolite Metabolic Origin Phase of Metabolism Potential Site of Detection
3-Phenylpropylamine N-Demethylation Phase I Plasma, Urine
N-Methyl-3-(hydroxyphenyl)propylamine Aromatic Hydroxylation Phase I Plasma, Urine
N-Methyl-3-phenyl-x-hydroxypropylamine Alkyl Hydroxylation Phase I Plasma, Urine
Glucuronide Conjugates Glucuronidation of Phase I metabolites Phase II Urine, Feces

| Sulfate Conjugates | Sulfation of Phase I metabolites | Phase II | Urine |

Implications of Metabolic Stability in Research Compounds

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. It is a critical parameter in drug discovery and development as it significantly influences a compound's pharmacokinetic properties, such as its half-life, bioavailability, and clearance. bioivt.com A compound with high metabolic stability is cleared more slowly from the body, leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized and eliminated, which may result in a short duration of action and poor bioavailability.

In the context of research compounds like N-Methyl-3-phenylpropylamine, understanding its metabolic stability is essential for interpreting the results of preclinical studies. If the compound is rapidly metabolized, the observed pharmacological effects may be due to its metabolites rather than the parent compound itself. Therefore, identifying and characterizing the activity of major metabolites is an important aspect of preclinical evaluation.

Strategies to modulate metabolic stability are often employed in drug design. For example, the introduction of deuterium (B1214612) at a metabolically active site can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This approach can be used to enhance the pharmacokinetic profile of a promising research compound.

The assessment of metabolic stability is typically conducted using in vitro systems, such as liver microsomes or hepatocytes, from various preclinical species and humans. europa.eu These studies help in selecting the most appropriate animal species for further nonclinical safety and efficacy studies by ensuring that the metabolic profile in the chosen species is as similar as possible to that in humans. bioivt.com This comparative metabolic profiling is crucial for the reliable extrapolation of preclinical data to clinical settings.

Structure Activity Relationship Sar Studies of N Methyl 3 Phenylpropylamine Derivatives

Impact of Substituents on Pharmacological Activity and Transporter Selectivity

The addition of various substituents to the phenyl ring or the propyl chain of N-methyl-3-phenylpropylamine derivatives can dramatically alter their affinity and selectivity for monoamine transporters. nih.gov The nature, position, and size of these substituents dictate the interaction with binding sites on the transporters. nih.gov

A prominent example of substituent impact is the development of Fluoxetine (B1211875), which is N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propylamine. google.com The addition of the bulky and electron-withdrawing 4-trifluoromethylphenoxy group to the 3-position of the propyl chain confers a high degree of selectivity for the serotonin (B10506) transporter (SERT) over other monoamine transporters. google.comgoogle.com This modification highlights how significant structural additions can fundamentally shift the pharmacological profile of the parent scaffold.

Systematic studies on related scaffolds, such as methcathinone (B1676376) analogues, provide further insight into how substitutions on the phenyl ring influence activity at DAT and SERT. nih.gov Research on a series of methcathinone derivatives, which share the phenylpropylamine core, demonstrated that the position of a substituent on the aromatic ring is a key determinant of the dopamine-to-serotonin activity ratio. nih.gov

Key findings from these SAR studies include:

2-Position (ortho) Substituents: Compounds with substituents at the ortho position of the phenyl ring were found to be primarily dopaminergic. nih.gov

3-Position (meta) Substituents: Halogenation at the meta position, such as with bromine or chlorine, increased potency at both DAT and SERT compared to the unsubstituted parent compound. nih.gov A trifluoromethyl (CF3) group at this position significantly decreased DAT potency while increasing SERT potency, shifting the compound's profile towards a serotonin releaser. nih.gov

4-Position (para) Substituents: Substitutions at the para position generally favor serotonergic activity. nih.gov

Di-substitution: Adding multiple substituents, such as in 3,4-dichloro and 3-chloro-4-methyl analogues, resulted in compounds that were significantly more potent at releasing serotonin (57-fold and 102-fold, respectively) compared to the unsubstituted parent compound, while their dopamine-releasing potency decreased. nih.gov

These findings are summarized in the following table, which shows the neurotransmitter releasing activity for a selection of substituted methcathinone analogues.

CompoundSubstitution PatternDAT EC50 (nM)SERT EC50 (nM)
Methcathinone (Parent)Unsubstituted51.34270
3-Br analogue3-Bromo28.0137
3-Cl analogue3-Chloro46.8410
3-CF3 analogue3-Trifluoromethyl1330297
3-CH3 analogue3-Methyl70.6292
3,4-diCl analogue3,4-Dichloro18574.9

Stereochemical Influence on Receptor Binding and Uptake Inhibition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a ligand and its biological target. For chiral molecules like many N-methyl-3-phenylpropylamine derivatives, the different enantiomers ((R) and (S) forms) can exhibit markedly different affinities and activities at transporters and receptors. mdpi.comnih.gov

Studies characterizing the stereoselective uptake of various chiral phenylethylamine derivatives by human monoamine transporters have revealed that this stereoselectivity can differ extensively even between closely related transporters like SERT, NET, and DAT. mdpi.comnih.govresearchgate.net For instance, research has shown that while NET and DAT preferentially transport the (S)-enantiomer of norepinephrine (B1679862), SERT shows a preference for the (R)-enantiomer. nih.govresearchgate.net Conversely, for epinephrine, NET and DAT display higher transport rates for the (R)-enantiomer, whereas SERT prefers the (S)-enantiomer. nih.govresearchgate.net

This demonstrates that the specific spatial configuration of a molecule is a crucial determinant for its recognition and transport by these proteins. The binding pocket of each transporter is unique, and the fit of a particular enantiomer can lead to more favorable interactions, resulting in higher affinity or transport efficacy. The optical resolution of racemic mixtures into their individual enantiomers is therefore a critical step in the development of selective pharmacological agents.

The table below summarizes the observed enantiomeric preferences for the uptake of key monoamines by the human monoamine transporters.

CompoundTransporterPreferred Enantiomer
NorepinephrineNET(S)
DAT(S)
SERT(R)
EpinephrineNET(R)
DAT(R)
SERT(S)

Data derived from studies on phenylethylamine derivatives by human monoamine transporters. nih.govresearchgate.net

These findings underscore that stereoselectivity is highly specific to both the substrate and the transporter. mdpi.com

Design and Synthesis of Novel Analogues for Research

The design and synthesis of novel analogues based on the N-methyl-3-phenylpropylamine scaffold are essential for developing research tools to probe monoamine transporter function and for discovering new therapeutic agents. nih.govnih.gov The design process is often guided by existing SAR data and computational modeling to predict how structural modifications will affect binding and selectivity. nih.gov

A primary goal in designing new analogues is often to enhance selectivity for a specific transporter or to create compounds with a mixed-transporter inhibition profile, which may offer different therapeutic benefits. nih.gov For example, researchers have synthesized series of 3-phenyltropane analogues with the specific aim of identifying compounds with high affinity for both DAT and SERT but low affinity for NET. nih.gov

The chemical synthesis of these analogues often involves multi-step processes. A key intermediate in the synthesis of important derivatives like fluoxetine is N-methyl-3-phenyl-3-hydroxyl-propylamine. google.com One patented method for preparing this intermediate starts with acetophenone. google.com The process involves:

A Mannich reaction involving acetophenone, a secondary amine, and formaldehyde (B43269) to create a β-aminoketone.

Reduction of the ketone group to a hydroxyl group.

Hydrolysis to yield the final N-methyl-3-phenyl-3-hydroxyl-propylamine intermediate. google.com

This intermediate can then be further modified, for instance, through etherification with a compound like 1-chloro-4-trifluoromethylbenzene to produce N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine (fluoxetine). google.com Such synthetic routes allow for the systematic creation of diverse analogues for pharmacological evaluation. nih.gov

Applications As Research Tools and Probes

Utilization in Neurotransmitter Transport Research

N-Methyl-3-phenylpropylamine and its derivatives have been instrumental in elucidating the mechanisms of neurotransmitter transport, particularly for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). These compounds act as inhibitors of the respective transporters, allowing researchers to probe their function and physiological roles.

A key derivative, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, has been identified as a potent and selective inhibitor of serotonin uptake. nih.gov In studies using rat brain synaptosomes, this compound competitively inhibited the uptake of serotonin, norepinephrine, and dopamine (B1211576). lgcstandards.com The inhibitory constants (Ki) highlight its selectivity for the serotonin transporter (SERT). lgcstandards.com

Table 1: Inhibitory Activity of a Derivative of N-Methyl-3-phenylpropylamine on Neurotransmitter Transporters

Neurotransmitter Transporter Ki Value (M)
Serotonin (5-HT) 5.5 x 10⁻⁸
Norepinephrine (NE) 9.5 x 10⁻⁶

This selective inhibition allows for the isolation and study of serotonergic pathways. For instance, research has shown that while this compound is as effective as the tricyclic antidepressant chlorimipramine in inhibiting serotonin uptake in vitro, it does not significantly affect norepinephrine uptake in vivo, unlike chlorimipramine. lgcstandards.com This specificity makes it a cleaner pharmacological tool to study the effects of selective serotonin reuptake inhibition.

Another derivative, dl-N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, has demonstrated potent inhibitory effects on the norepinephrine transporter (NET). nih.gov Such compounds are crucial for understanding the structure-activity relationships of transporter inhibitors and for characterizing the physiological processes mediated by norepinephrine.

Development of Radioligands for Receptor/Transporter Mapping in Animal Models

The structural backbone of N-Methyl-3-phenylpropylamine is a key component in the synthesis of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive mapping and quantification of neurotransmitter transporters in the brains of living animal models.

Researchers have successfully synthesized and evaluated radioiodinated derivatives for imaging the norepinephrine transporter. One such derivative, (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, has been assessed as a potential radiopharmaceutical for SPECT imaging of brain NET. When labeled with iodine-125, this compound showed rapid uptake and retention in the brain, with a distribution consistent with the known density of norepinephrine transporters. Furthermore, the administration of desipramine, a known NET inhibitor, reduced the accumulation of the radioligand, confirming its specific binding to the transporter.

The development of such radioligands is a critical step in translational research, enabling the study of transporter density and function in various neurological and psychiatric conditions in animal models, with the ultimate goal of applying this knowledge to human health.

Use in Pharmacological Assays and Screening Platforms for Novel Compounds

The established activity of N-Methyl-3-phenylpropylamine derivatives as selective inhibitors of monoamine transporters makes them valuable as reference compounds in pharmacological assays and high-throughput screening (HTS) platforms. nih.gov These platforms are essential for the discovery of new drug candidates targeting these transporters.

In the development of HTS assays for monoamine transporter inhibitors, fluorescent substrates are often employed to measure transporter activity in real-time. moleculardevices.com These assays are designed to screen large libraries of chemical compounds to identify potential new inhibitors. In this context, well-characterized inhibitor compounds with known selectivity profiles, such as derivatives of N-Methyl-3-phenylpropylamine, serve as essential positive controls and benchmarks for validating the assay and interpreting the screening results.

The structural framework of N-Methyl-3-phenylpropylamine is also utilized as a scaffold in the design of new libraries of compounds for screening. By systematically modifying this core structure, medicinal chemists can generate a diverse set of molecules to be tested for their activity against various transporters. This approach facilitates the exploration of structure-activity relationships and the identification of novel compounds with improved potency and selectivity. The use of such established molecular frameworks is a cornerstone of modern drug discovery, enabling the efficient identification of promising new therapeutic agents.

Future Directions and Emerging Research Avenues

Unexplored Pharmacological Targets and Pathways beyond Monoamine Transporters

Research to date has largely concentrated on the interaction of N-Methyl-3-phenylpropylamine derivatives with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). However, the vast landscape of the central nervous system presents numerous other potential targets. Future pharmacological profiling should extend to receptors and channels that are structurally or functionally related to monoaminergic systems, as many CNS-active drugs exhibit polypharmacology.

Potential unexplored targets include:

G-Protein Coupled Receptors (GPCRs): Beyond the monoamine family, a comprehensive screening against a panel of GPCRs, such as dopamine (B1211576), sigma (σ), and trace amine-associated receptors (TAARs), could reveal novel activities. Interactions between GPCRs and ligand-gated ion channels are critical for many neurological events, and understanding if this compound modulates such interactions could open new research avenues. metu.edu.trnih.gov

Ligand-Gated and Voltage-Gated Ion Channels: Ion channels are increasingly recognized as important therapeutic targets. nih.govresearchgate.net Given that modulation of neuronal excitability is a key feature of many psychoactive compounds, investigating the effects of N-Methyl-3-phenylpropylamine hydrochloride on channels like N-methyl-D-aspartate (NMDA) receptors or various voltage-gated sodium and calcium channel subtypes is a logical next step. researchgate.net Such interactions could influence synaptic plasticity and neuronal signaling in ways not directly mediated by monoamine reuptake inhibition.

Intracellular Signaling Pathways: The ultimate effect of any pharmacologically active compound is its influence on intracellular signaling cascades. Research could probe whether this molecule or its novel derivatives affect pathways downstream of receptor binding, such as those involving cyclic AMP (cAMP), protein kinase A (PKA), or brain-derived neurotrophic factor (BDNF).

Novel Synthetic Approaches and Derivatization Strategies for Enhanced Specificity

The synthesis of N-Methyl-3-phenylpropylamine and its analogs is well-established, but emerging strategies in organic chemistry offer opportunities for more efficient, selective, and environmentally sustainable production. google.com

Novel Synthetic Approaches: Future research is focusing on green chemistry and stereospecific synthesis to improve yield, reduce environmental impact, and produce enantiomerically pure compounds, which is crucial for pharmacological specificity. ctfassets.net

Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.comnih.gov Biocatalytic approaches can achieve high enantiomeric excess under mild conditions, avoiding harsh reagents and complex purification steps. rsc.org

Catalytic N-Methylation: Recent developments in catalysis offer greener methods for N-methylation using methanol (B129727) as a C1 source, which is less toxic and more economical than traditional methylating agents. researchgate.net Skeletal copper-based catalysts, for example, have shown high efficiency in these reactions. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to higher yields and purity. jddhs.com

Table 1: Comparison of Synthetic Methodologies
MethodologyDescriptionKey AdvantagesReferences
Mannich ReactionA multi-component reaction involving an amine, formaldehyde (B43269), and a carbonyl compound (e.g., acetophenone) as a starting point.Good yields, readily available starting materials. google.com
Stereoselective SynthesisIncludes optical resolution with chiral agents or direct asymmetric synthesis to produce specific enantiomers.Produces enantiomerically pure compounds, crucial for pharmacological selectivity. google.com
Biocatalytic ResolutionUses enzymes like lipases or amidases to selectively hydrolyze an N-acyl derivative of one enantiomer, allowing for separation.High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). mdpi.comnih.gov
Advanced CatalysisEmploys novel catalysts (e.g., skeletal copper, nanoparticle catalysts) for efficient bond formation, such as N-alkylation using methanol.High efficiency, use of sustainable reagents, potential for fewer reaction steps. researchgate.netbgu.ac.il

Derivatization Strategies: The core N-Methyl-3-phenylpropylamine structure is a versatile scaffold for creating derivatives with tailored pharmacological profiles. By making systematic modifications, researchers can enhance specificity for a particular transporter or retarget the molecule to a novel receptor. The development of atomoxetine (B1665822) from this basic structure highlights the success of this approach. wipo.intwikipedia.org Future strategies could involve adding functional groups to probe interactions with specific amino acid residues within a target binding pocket, thereby improving both affinity and selectivity. nih.gov

Advanced Analytical Characterization in Complex Biological Matrices for Research Applications

To understand the pharmacokinetics and pharmacodynamics of this compound and its derivatives in a research context, highly sensitive and specific analytical methods are required. This is particularly important for quantifying low concentrations of the compound in complex biological matrices such as brain tissue, cerebrospinal fluid (CSF), and plasma. nih.govsemanticscholar.org

Future research will rely on advanced analytical platforms:

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is becoming the gold standard for both targeted quantification and untargeted metabolomics. nih.govfda.gov It offers exceptional sensitivity and selectivity, allowing for the reliable measurement of the parent compound and its metabolites in small sample volumes. nih.gov LC-HRMS methods can be validated for quantifying drugs in CSF with limits of quantification in the low ng/mL range. unifi.itresearchgate.net

Sample Preparation Techniques: The accuracy of any analytical method depends on the sample preparation. Advanced microextraction techniques, such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), can improve recovery and reduce matrix effects, leading to more reliable data.

Analysis of Brain and CSF: For a CNS-active compound, direct measurement in the target compartment is crucial. Methods for quantifying related compounds like fluoxetine (B1211875) in rat brain tissue and CSF have been established and serve as a template for future studies. researchgate.net Such data is essential for correlating drug exposure with pharmacological effects in preclinical models.

Role in Understanding Neurotransmitter System Dysregulation in Preclinical Disease Models

The N-Methyl-3-phenylpropylamine scaffold is a valuable tool for creating pharmacological probes to investigate the pathophysiology of psychiatric and neurological disorders. d-nb.info While the parent compound may have mixed activity, its derivatives have been engineered to be highly selective for specific monoamine transporters, allowing researchers to dissect the role of individual neurotransmitter systems in various disease models. clinpgx.org

Probing Serotonergic and Noradrenergic Pathways: Selective derivatives, such as the SERT inhibitor fluoxetine and the NET inhibitor atomoxetine, are widely used in preclinical models of depression, anxiety, and ADHD. wikipedia.orgjuniperpublishers.com These tool compounds help researchers link specific behavioral outcomes in animal models (e.g., performance in the forced swim test or tail suspension test) to the modulation of serotonin or norepinephrine signaling. juniperpublishers.com

Development of Novel Research Tools: By systematically modifying the N-Methyl-3-phenylpropylamine structure, new ligands can be developed. For example, radiolabeling a derivative can create a tracer for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), allowing for the visualization and quantification of transporter density in the living brain.

Application in Advanced Preclinical Models: As preclinical research moves beyond simple rodent models to more complex systems like human brain organoids, the need for well-characterized pharmacological tools becomes even more critical. nih.govnih.gov Applying selective ligands based on the N-Methyl-3-phenylpropylamine scaffold to these advanced models could provide unprecedented insight into how neurotransmitter dysregulation contributes to human-specific aspects of psychiatric disorders at the cellular and network level. d-nb.info

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trace impurities of N-Methyl-3-phenylpropylamine hydrochloride in fluoxetine hydrochloride formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection is the gold standard. Use a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in a gradient elution mode. System suitability requires baseline separation of this compound (relative retention time ~0.27) from fluoxetine (RRT 1.0) and other impurities. Validation parameters (linearity, LOD/LOQ, precision) should adhere to ICH Q2(R1) guidelines .

Q. What synthetic pathways are used to prepare this compound in laboratory settings?

  • Methodological Answer : A common route involves nucleophilic substitution of 3-chloro-3-phenylpropylamine with methylamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation. Purity optimization includes recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC (silica gel, ninhydrin staining) .

Q. How is this compound structurally characterized to confirm identity and purity?

  • Methodological Answer : Combine FT-IR (N–H stretch at ~2500 cm⁻¹, C–N vibration at 1250 cm⁻¹), ¹H NMR (δ 2.3 ppm for N–CH₃, δ 7.2–7.4 ppm for aromatic protons), and mass spectrometry (m/z 178 [M+H]⁺). Purity is validated via elemental analysis (C, H, N ±0.4%) and HPLC (>99% peak area) .

Advanced Research Questions

Q. What strategies resolve co-elution of this compound with fluoxetine-related substance I in HPLC analysis?

  • Methodological Answer : Implement a pH-adjusted mobile phase (e.g., 0.1% trifluoroacetic acid) to alter ionization states. Alternatively, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to exploit stereochemical differences. For complex matrices, orthogonal methods like LC-MS/MS with MRM transitions (e.g., m/z 178 → 121) improve specificity .

Q. How can researchers reconcile discrepancies between in vitro serotonin uptake inhibition and in vivo efficacy data for this compound derivatives?

  • Methodological Answer : Conduct pharmacokinetic profiling (plasma/brain distribution, t₁/₂) to assess bioavailability. Use microdialysis in rodent brains to measure extracellular serotonin levels post-administration. Cross-validate with ex vivo platelet uptake assays to account for protein binding or metabolite interference .

Q. What experimental designs mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) in the alkylation step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent). Thermodynamic control (low-temperature crystallization) enhances ee >98%. Kinetic resolution using lipases (e.g., Candida antarctica) is an alternative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.